molecular formula C8H5NO2S B3198420 4-Nitrobenzo[b]thiophene CAS No. 10133-34-3

4-Nitrobenzo[b]thiophene

Cat. No.: B3198420
CAS No.: 10133-34-3
M. Wt: 179.2 g/mol
InChI Key: RQVCNKOGKIBIEV-UHFFFAOYSA-N
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Description

4-Nitrobenzo[b]thiophene is an organic compound belonging to the class of benzothiophenes, which are bicyclic systems containing a benzene ring fused with a thiophene ring. This compound is characterized by the presence of a nitro group at the 4-position of the benzothiophene ring. Benzothiophenes are known for their diverse pharmacological applications and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[b]thiophene typically involves the nitration of benzo[b]thiophene. The nitration process can be carried out using fuming nitric acid and acetic acid mixtures at elevated temperatures (60-70°C). This reaction yields a mixture of nitrobenzo[b]thiophene derivatives, including 2-nitrobenzo[b]thiophene, 3-nitrobenzo[b]thiophene, and this compound .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 2-Nitrobenzo[b]thiophene
  • 3-Nitrobenzo[b]thiophene
  • 5-Nitrobenzo[b]thiophene

Comparison: 4-Nitrobenzo[b]thiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

4-nitro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVCNKOGKIBIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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